
5-Chlorobenzofuran
Descripción general
Descripción
5-Chlorobenzofuran (5-CBF) is a chemical compound that is widely used in a variety of scientific and industrial applications. It is a versatile chemical that can be used in synthesis, as a reagent, and as a catalyst. 5-CBF is a colorless and odorless compound that is stable and non-toxic. It has a wide range of applications in both academia and industry, and is a valuable tool for scientists and engineers.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
- Synthesis and Antimicrobial Activity: 5-Chlorobenzofuran derivatives have shown notable antimicrobial and antifungal properties. A study by Kumar et al. (2022) focused on synthesizing various derivatives of this compound and testing their efficacy against bacterial and fungal strains. The research highlights the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2022).
Neuroprotective Effects
- Neuroprotection and Brain Injury: Chlorogenic Acid, a derivative of this compound, has shown promising results in improving neurobehavioral disorders and brain injuries. Bai et al. (2023) developed a method to investigate the distribution of Chlorogenic Acid in the rat brain, revealing its ability to pass through the blood-brain barrier and suggesting potential therapeutic applications for nervous system-related diseases (Bai et al., 2023).
Role in Food Preservation
- Food Additive and Preservation: Chlorogenic Acid is explored for its role as a food additive, providing antimicrobial properties against a range of organisms. Santana-Gálvez et al. (2017) discuss its use in the food industry for preserving food products, highlighting its antimicrobial and antioxidant activities, which are beneficial for food safety and quality (Santana-Gálvez et al., 2017).
Chemical Synthesis and Applications
- Synthesis of Derivatives for Varied Applications: The synthesis of this compound derivatives is an area of active research, with applications ranging from herbicides to pharmaceuticals. Mascal (2019) discusses the production of 5-(Chloromethyl)furfural from cellulose, a derivative of this compound, highlighting its potential as a renewable platform chemical for producing various commercial products (Mascal, 2019).
Therapeutic Roles and Health Benefits
- Health-Promoting Properties: Studies have shown that Chlorogenic Acid possesses health-promoting properties beneficial for treating metabolic syndrome, including antioxidant, anti-inflammatory, and antihypertensive activities. Lu et al. (2020) provide a comprehensive review of its beneficial properties for health, including neuroprotective and cardiovascular protective effects (Lu et al., 2020)
Mecanismo De Acción
Target of Action
5-Chlorobenzofuran, a derivative of benzofuran, has been found to exhibit significant biological activities. Benzofuran derivatives have been reported to show extensive potential as antimicrobial agents . They have been found to be active against different clinically approved targets .
Mode of Action
Benzofuran derivatives have been known to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
It has been reported that benzofuran derivatives have potential anticancer activity . A series of apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator this compound-2-carboxamides .
Action Environment
Exposure to environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolise drugs and other foreign chemicals .
Análisis Bioquímico
Biochemical Properties
5-Chlorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the Allosteric cannabinoid receptor type 1 (CB1) modulator, leading to antiproliferative activity against certain cancer cell lines . Additionally, this compound derivatives have demonstrated antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, particularly in human mammary gland epithelial cell lines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound derivatives act as inhibitors of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The metabolic fate of this compound and its metabolites is crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
5-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJOPFBXUHIQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945819 | |
| Record name | 5-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-05-3 | |
| Record name | Benzofuran, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for 5-chlorobenzofuran derivatives?
A1: Research has primarily focused on the anti-cancer and anti-tuberculosis potential of this compound derivatives. For instance, this compound-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity against various cancer cell lines, including the breast cancer cell line MCF-7 . Additionally, 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, has been investigated for its antituberculosis activity .
Q2: How does the structure of this compound-2-carboxamide impact its antiproliferative activity?
A2: Studies have shown that the presence of a phenethyl moiety in the backbone structure of this compound-2-carboxamide derivatives significantly enhances their antiproliferative activity . This suggests that the phenethyl group plays a crucial role in the interaction of these compounds with their biological targets, potentially influencing their binding affinity and downstream effects.
Q3: What are the potential molecular targets of this compound-2-carboxamide derivatives in cancer cells?
A3: Research suggests that this compound-2-carboxamide derivatives may act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . By inhibiting these key proteins involved in cell growth and proliferation, these compounds could potentially induce apoptosis and inhibit tumor growth.
Q4: Are there any known applications of this compound derivatives in the context of metabolic disorders?
A4: While not directly focused on this compound, research on diethyl (4balpha,4calpha,9aalpha,9balpha)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate, a dimer of ethyl this compound-2-carboxylate, provides some insight. This dimer, structurally related to the antilipidemic drug clofibrate, exhibited antitriglyceridemic properties in rat models . This suggests that further exploration of this compound derivatives in the context of metabolic disorders could be of interest.
Q5: What synthetic strategies are commonly employed to produce this compound derivatives?
A5: Several methods are utilized to synthesize this compound derivatives. One approach involves using 5-chloro-2-hydroxy-benzonitrile as a key starting material, which can be converted into various 2-acyl-3-amino-5-chlorobenzofuran derivatives through reactions with chloroacetone, phenacyl bromide, or 4-chlorophenacyl bromide . These intermediates can then be further modified to generate a diverse array of this compound-based compounds for biological evaluation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

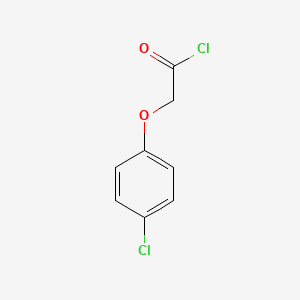
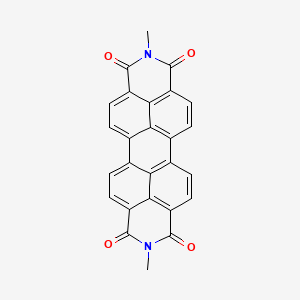

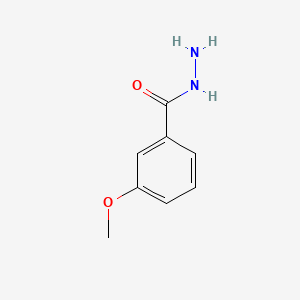

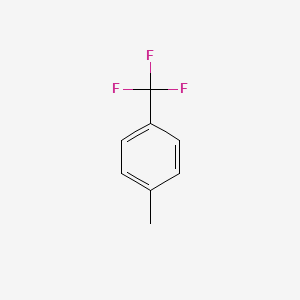
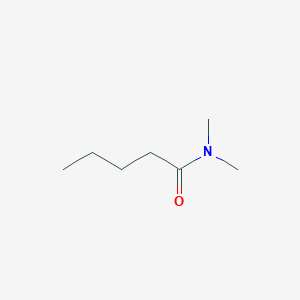
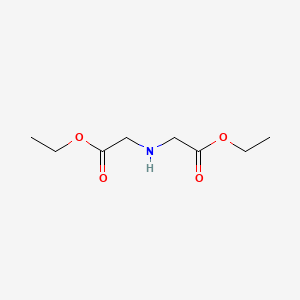


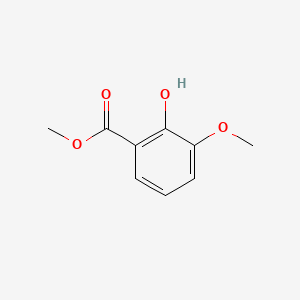
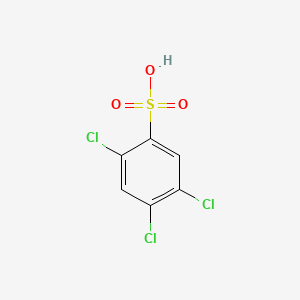
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)
